molecular formula C16H10Cl2N6O3S B12458450 (4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B12458450
M. Wt: 437.3 g/mol
InChI Key: BFFRZZJSZYFVJE-UHFFFAOYSA-N
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Description

4-[2-(2,6-dichlorophenyl)diazen-1-yl]-3-(4-nitrophenyl)-5-oxo-2H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes a diazenyl group, a nitrophenyl group, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,6-dichlorophenyl)diazen-1-yl]-3-(4-nitrophenyl)-5-oxo-2H-pyrazole-1-carbothioamide typically involves multiple steps. One common method involves the reaction of 2,6-dichloroaniline with nitrobenzene under diazotization conditions to form the diazenyl intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,6-dichlorophenyl)diazen-1-yl]-3-(4-nitrophenyl)-5-oxo-2H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of new functionalized derivatives .

Scientific Research Applications

4-[2-(2,6-dichlorophenyl)diazen-1-yl]-3-(4-nitrophenyl)-5-oxo-2H-pyrazole-1-carbothioamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(2,6-dichlorophenyl)diazen-1-yl]-3-(4-nitrophenyl)-5-oxo-2H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazine derivatives, such as pyridazine, pyrimidine, and pyrazine-based compounds. These compounds share structural similarities but differ in their specific functional groups and substituents .

Uniqueness

What sets 4-[2-(2,6-dichlorophenyl)diazen-1-yl]-3-(4-nitrophenyl)-5-oxo-2H-pyrazole-1-carbothioamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound for scientific research .

Properties

Molecular Formula

C16H10Cl2N6O3S

Molecular Weight

437.3 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C16H10Cl2N6O3S/c17-10-2-1-3-11(18)13(10)20-21-14-12(22-23(15(14)25)16(19)28)8-4-6-9(7-5-8)24(26)27/h1-7,22H,(H2,19,28)

InChI Key

BFFRZZJSZYFVJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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